Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is a synthetic organic compound that features a pyrazole ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the pyrazole ring can be synthesized using ethyl 2-(ethoxymethylene)-3-oxobutanoate and methylhydrazine . The isoxazole ring is then formed through a cyclization reaction involving hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antileishmanial and antimalarial properties.
Biology: It is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrazole: A related compound with a similar pyrazole ring structure.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring and have been studied for their pharmacological activities.
Uniqueness
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-7(5-13(2)11-6)8-4-9(16-12-8)10(14)15-3/h5,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZSSRNROAPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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